2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the carboxylic acid group makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylpropan-1-amine with phenylisothiocyanate to form 1-(2-methylpropyl)-3-phenylthiourea. This intermediate then undergoes cyclization with sodium acetate and chloroacetic acid to yield the desired thiazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
2-Amino-4-methylthiazole: Another thiazole derivative with a methyl group instead of the 2-methylpropyl group.
2-Amino-5-carboxythiazole: A thiazole derivative with a carboxylic acid group at a different position.
Uniqueness: 2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the 2-methylpropyl group and the carboxylic acid group, which confer distinct chemical properties and biological activities. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Biological Activity
2-Amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities. The presence of an amino group and a carboxylic acid group enhances its potential as a pharmacophore in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₃N₃O₂S
- Molecular Weight : 200.26 g/mol
- Structure : The thiazole ring contributes to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Compounds similar to 2-amino-thiazoles have demonstrated significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth by interfering with cell wall synthesis or enzyme activity.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound Name | Activity Type | Target Organism | Reference |
---|---|---|---|
This compound | Antibacterial | E. coli | |
2-Amino-thiazole derivatives | Antifungal | Candida albicans |
Anticancer Properties
Research indicates that thiazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. A study on related compounds showed that some thiazole derivatives had potent antiproliferative effects against various cancer cell lines.
Case Study : In vitro studies demonstrated that derivatives of thiazole compounds significantly reduced cell viability in leukemia and solid tumor cell lines at concentrations as low as 10 µM. The structure-activity relationship highlighted the importance of specific substitutions on the thiazole ring for enhancing activity against cancer cells .
Table 2: Anticancer Activity of Thiazole Derivatives
Anti-inflammatory Effects
Thiazole derivatives have been studied for their anti-inflammatory properties. A recent study reported that certain thiazole compounds could reduce inflammatory markers in animal models of inflammation.
Case Study : In a streptozotocin-induced model of diabetes, administration of a thiazole derivative resulted in decreased levels of pro-inflammatory cytokines and improved insulin sensitivity, suggesting a potential therapeutic role in managing diabetes-related inflammation .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways associated with inflammation and cell growth.
These interactions are facilitated by hydrogen bonding between the carboxylic acid group and amino acid residues in target proteins, enhancing binding affinity and efficacy .
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-4(2)3-5-6(7(11)12)13-8(9)10-5/h4H,3H2,1-2H3,(H2,9,10)(H,11,12) |
InChI Key |
ZBLVUZHGPBOMLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(SC(=N1)N)C(=O)O |
Origin of Product |
United States |
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